

Application Notes and Protocols for Acylcarnitine Analysis from Dried Blood Spots

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Compound of Interest

Compound Name: *Decanoyl-L-carnitine chloride*

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Introduction

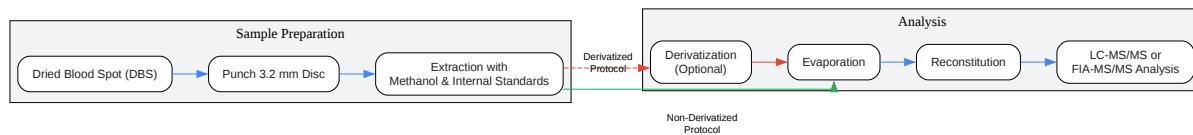
Acylcarnitines are crucial biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias. Dried blood spots (DBS) have become the standard for newborn screening and other clinical research applications due to their minimally invasive collection, ease of transport, and stability.^{[1][2][3]} Tandem mass spectrometry (MS/MS) is the preferred analytical technique for DBS analysis of acylcarnitines due to its high sensitivity, specificity, and multiplexing capabilities.^[4]

This document provides detailed application notes and protocols for the preparation of DBS samples for acylcarnitine analysis by mass spectrometry. Two primary workflows are presented: a derivatized method and a non-derivatized method. The choice of method may depend on the specific acylcarnitine panel, the sensitivity requirements of the assay, and the analytical instrumentation available.

Experimental Workflows

Overview of Sample Preparation

The general workflow for acylcarnitine analysis from dried blood spots involves punching a small disc from the DBS card, extracting the acylcarnitines, and analyzing the extract by mass spectrometry. Key steps include extraction with an organic solvent containing isotopically labeled internal standards and, in some protocols, a derivatization step to enhance detection.



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Caption: General workflow for acylcarnitine analysis from DBS.

Protocol 1: Derivatized Sample Preparation for Enhanced Sensitivity

This protocol involves a derivatization step, typically butylation, to convert acylcarnitines to their butyl esters. This can improve their chromatographic properties and ionization efficiency, leading to enhanced sensitivity in mass spectrometric detection.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials and Reagents

- Dried blood spot (DBS) cards
- Methanol (LC-MS grade)
- 3 N Hydrochloric acid in n-butanol
- Isotopically labeled internal standards for acylcarnitines
- 96-well microplates
- Microplate shaker
- Nitrogen evaporator
- Centrifuge

Experimental Protocol

- DBS Punching: Punch a 3.2 mm disc from the center of the dried blood spot into a well of a 96-well microplate.[5][8]
- Extraction: Add 100 μ L of methanol containing the appropriate isotopic internal standards to each well.[5]
- Incubation: Seal the plate and incubate for 30 minutes at 30°C with gentle shaking.[5]
- Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new 96-well plate.
- Evaporation to Dryness: Dry the extracted samples under a stream of nitrogen at 40-60°C.[5]
- Derivatization: Add 100 μ L of 3 N HCl in n-butanol to each well.
- Incubation for Derivatization: Seal the plate and incubate at 60-65°C for 20-30 minutes.[5][8]
- Final Evaporation: Dry the samples again under a stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in 100 μ L of a suitable solvent, such as methanol:water (80:20), prior to analysis.[5]

Quantitative Data Summary

Parameter	Value	Reference
DBS Punch Size	3.2 mm	[5]
Extraction Solvent	Methanol with internal standards	[5]
Extraction Volume	100 μ L	[5]
Extraction Time & Temp	30 min at 30°C	[5]
Derivatization Reagent	3 N HCl in n-butanol	
Derivatization Volume	100 μ L	
Derivatization Time & Temp	20-30 min at 60-65°C	[5][8]
Reconstitution Solvent	Methanol:water (80:20)	[5]
Reconstitution Volume	100 μ L	[5]

Protocol 2: Non-Derivatized Sample Preparation for High-Throughput Analysis

With advancements in mass spectrometer sensitivity, non-derivatized methods have become increasingly popular.[2][9] These methods offer a simpler and faster workflow by eliminating the derivatization and subsequent evaporation steps, making them well-suited for high-throughput screening.[1]

Materials and Reagents

- Dried blood spot (DBS) cards
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Isotopically labeled internal standards for acylcarnitines
- 96-well microplates

- Microplate shaker
- Centrifuge
- Filter vials or plates

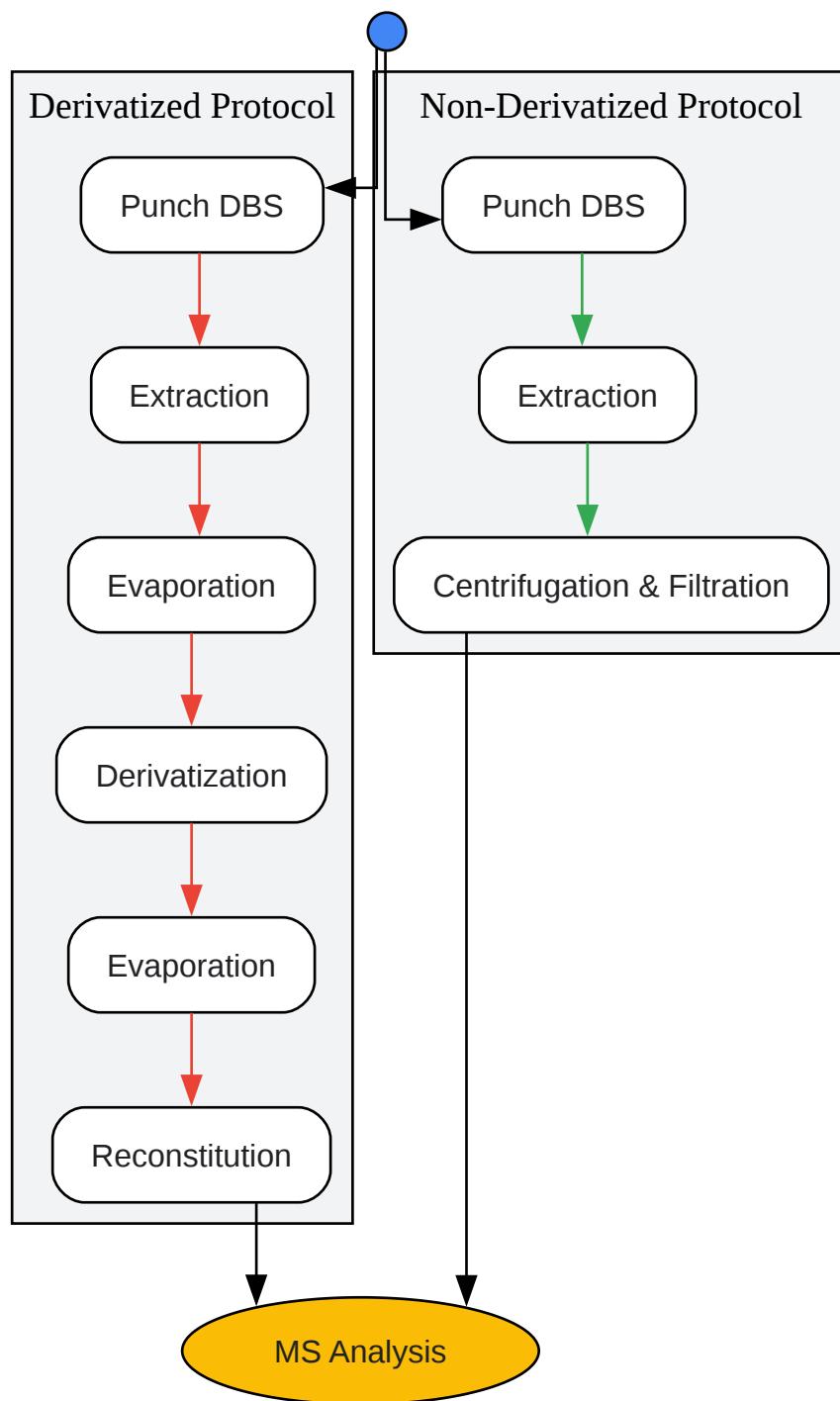
Experimental Protocol

- DBS Punching: Punch a 3.0 mm or 3.2 mm disc from the center of the dried blood spot into a well of a 96-well microplate.[1]
- Extraction: Add 200 μ L of an 85:15 acetonitrile:water solution containing the appropriate isotopic internal standards to each well.[1]
- Incubation: Vortex and incubate for 20 minutes at room temperature on a microplate shaker. [1]
- Centrifugation: Centrifuge the plate for 10 minutes at 4000 rpm.[1]
- Filtration: Transfer 150 μ L of the supernatant to a filter vial or plate and filter prior to LC-MS/MS analysis.[1]

Quantitative Data Summary

Parameter	Value	Reference
DBS Punch Size	3.0 mm	[1]
Extraction Solvent	85:15 Acetonitrile:Water with internal standards	[1]
Extraction Volume	200 μ L	[1]
Incubation Time & Temp	20 min at room temperature	[1]
Centrifugation	10 min at 4000 rpm	[1]

Derivatized vs. Non-Derivatized Workflow Comparison

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